

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-Isopinocampheol

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Compound of Interest

Compound Name: (-)-Isopinocampheol

Cat. No.: B3422972

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This guide provides a comprehensive overview of the stereochemical properties of **(-)-Isopinocampheol**, a pivotal chiral auxiliary in asymmetric synthesis. It details its absolute configuration, physicochemical properties, and the experimental protocols for its synthesis and stereochemical determination.

Core Concepts: Stereochemistry and Absolute Configuration

(-)-Isopinocampheol is a bicyclic monoterpene alcohol renowned for its well-defined stereochemistry, making it a valuable tool in the synthesis of enantiomerically pure compounds. Its structure contains four stereocenters, leading to a specific three-dimensional arrangement of its atoms.

The absolute configuration of **(-)-Isopinocampheol** has been unequivocally established as (1R, 2R, 3R, 5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[1]. The negative sign in its name, (-), refers to its levorotatory nature, meaning it rotates the plane of polarized light to the left. It is crucial to understand that the sign of optical rotation is an experimentally determined physical property and does not directly reveal the absolute configuration (R/S assignments) of the stereocenters, which is determined by the Cahn-Ingold-Prelog priority rules[2][3].

Physicochemical and Stereochemical Data

The quantitative data for **(-)-Isopinocampheol** are summarized in the table below, providing a clear reference for its physical and chiroptical properties.

Property	Value
IUPAC Name	(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
Molecular Formula	C ₁₀ H ₁₈ O
Molar Mass	154.25 g/mol [4]
Melting Point	52-55 °C[4]
Boiling Point	219 °C (lit.)[4]
Specific Rotation [α] _D	-34° (c=20, EtOH)[4]
CAS Number	1196-00-5[5]

Experimental Protocols

The most common and stereospecific synthesis of **(-)-Isopinocampheol** involves the hydroboration-oxidation of (-)-α-pinene. The reaction proceeds with anti-Markovnikov addition of the borane to the less hindered face of the double bond, followed by oxidation with retention of configuration.

Protocol:

- Apparatus Setup: All glassware should be oven-dried and assembled under a nitrogen atmosphere to exclude moisture.
- Hydroboration:
 - To a stirred solution of (-)-α-pinene in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex is added dropwise.

- The reaction mixture is stirred at 0 °C for several hours, during which the diisopinocampheylborane precipitates as a white solid.
- Oxidation:
 - The reaction mixture is cooled in an ice bath.
 - A solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 50 °C.
 - The mixture is stirred for an additional hour at room temperature.
- Work-up and Purification:
 - The aqueous layer is separated, and the organic layer is washed with brine.
 - The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
 - The crude product is purified by distillation or recrystallization from a suitable solvent like pentane to yield crystalline **(-)-Isopinocampheol**.

Mosher's method is a widely used NMR spectroscopic technique to determine the absolute configuration of chiral secondary alcohols. It involves the formation of diastereomeric esters with a chiral derivatizing agent, α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ^1H NMR spectra.

Protocol:

- Esterification:
 - Prepare two separate reaction mixtures. In one, react **(-)-Isopinocampheol** with (R)-(-)-MTPA chloride. In the other, react **(-)-Isopinocampheol** with (S)-(+)-MTPA chloride.
 - The reactions are typically carried out in the presence of a base like pyridine or DMAP to scavenge the HCl produced.

- The reactions are stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Purification of Diastereomeric Esters:
 - The resulting diastereomeric Mosher esters are purified, typically by flash column chromatography.
- ^1H NMR Analysis:
 - Acquire high-resolution ^1H NMR spectra for both the (R)-MTPA and (S)-MTPA esters of **(-)-Isopinocampheol**.
 - Assign the proton signals for the groups close to the stereocenter.
 - Calculate the chemical shift differences ($\Delta\delta = \delta\text{S} - \delta\text{R}$) for the assigned protons.
- Configuration Assignment:
 - Based on the established model for Mosher esters, if $\Delta\delta$ is positive for protons on one side of the MTPA plane and negative for those on the other, the absolute configuration of the alcohol can be determined. For a secondary alcohol, the protons on the side of the larger substituent will typically show a positive $\Delta\delta$, while those on the side of the smaller substituent will show a negative $\Delta\delta$.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.

Protocol Outline:

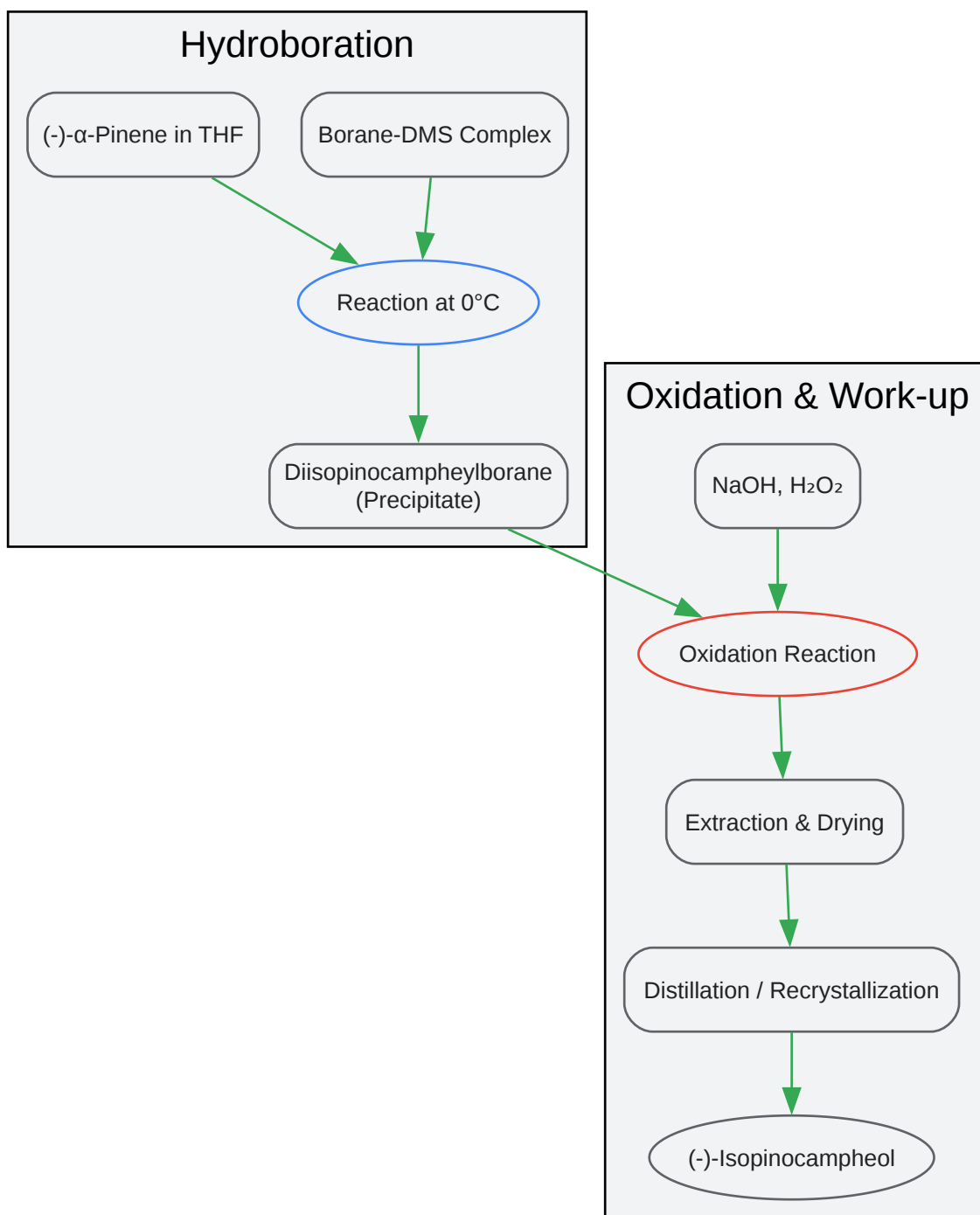
- Crystallization: Grow a high-quality single crystal of **(-)-Isopinocampheol**. This can often be achieved by slow evaporation of a solution in a suitable solvent or by slow cooling of a saturated solution.
- Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically using a copper or molybdenum X-ray source.

- **Structure Solution and Refinement:** Process the diffraction data to obtain the electron density map of the unit cell. Solve the crystal structure to determine the connectivity of the atoms and their relative positions.
- **Absolute Configuration Determination:** The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-ray scattering. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.

Visualization of Experimental Workflows

The following diagram illustrates the workflow for the synthesis of **(-)-Isopinocampheol** from **(-)- α -pinene**.

Synthesis of (-)-Isopinocampheol

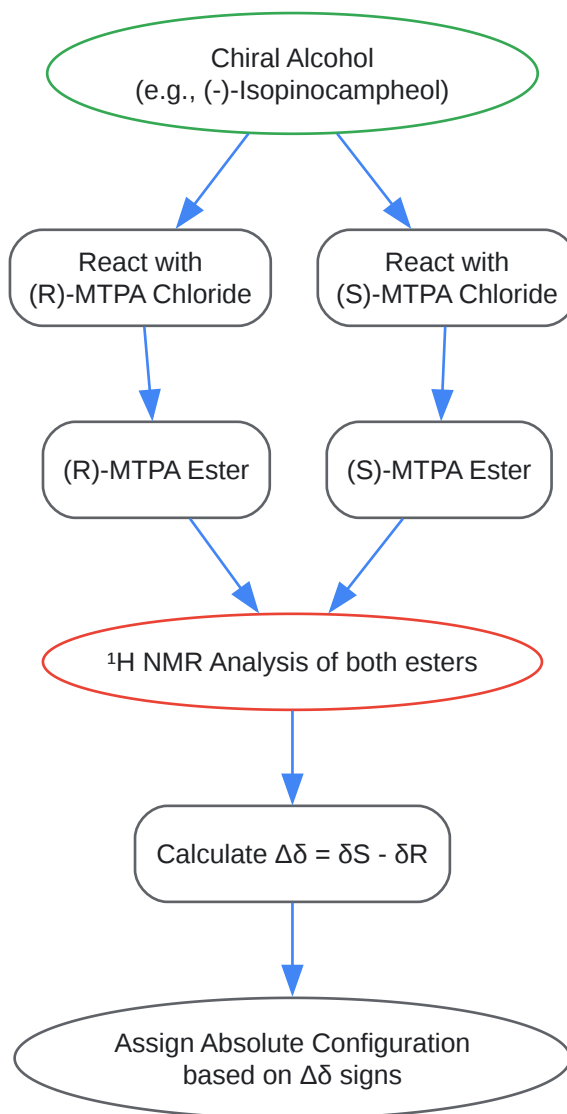


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Caption: Workflow for the synthesis of **(-)-Isopinocampheol**.

This diagram outlines the logical workflow for determining the absolute configuration of a chiral alcohol like **(-)-Isopinocampheol** using Mosher's method.

Mosher's Method Workflow



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Caption: Logical workflow for Mosher's method.

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